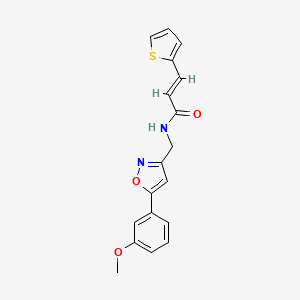

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule featuring a central acrylamide backbone conjugated with a thiophene ring and a 3-methoxyphenyl-substituted isoxazole moiety. Isoxazole rings are known for their metabolic stability and bioisosteric properties, making them common in drug design . The (E)-configuration of the acrylamide group is critical for maintaining spatial orientation, which influences molecular recognition and activity .

Properties

IUPAC Name |

(E)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-15-5-2-4-13(10-15)17-11-14(20-23-17)12-19-18(21)8-7-16-6-3-9-24-16/h2-11H,12H2,1H3,(H,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCDHYUOSJENHM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Methoxyphenyl Substitution:

Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an amine and an acryloyl chloride under basic conditions.

Final Coupling: The final step involves coupling the isoxazole derivative with the acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Isoxazole Modifications: The target compound’s 3-methoxyphenyl-substituted isoxazole (vs. Adamantane-containing analogs (e.g., 9q ) prioritize lipophilicity and bulkier substituents, which may affect membrane permeability.

Acrylamide Backbone :

- The (E)-configuration in the target compound contrasts with the (Z)-isomer in , where 3,4-dimethoxyphenyl substitution alters steric and electronic profiles. The (E)-isomer’s linear geometry may optimize interactions with flat binding pockets (e.g., kinase ATP sites).

Thiophene vs. Heterocyclic Variations :

- Dual thiophene substitution in introduces extended conjugation, while chlorothiophene in 9q adds electron-withdrawing effects, possibly enhancing target affinity.

Physicochemical and Spectroscopic Properties

- Purity and Stability : The target compound’s structural analogs show high purity (95.8–97% ), with retention times (29.49 min ) correlating with moderate hydrophobicity.

- Spectroscopic Validation : HRMS and LCMS data (e.g., m/z 606.1674 for ) confirm molecular integrity, while ¹H-NMR in validates regiochemistry.

Biological Activity

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound notable for its unique structural features, which include an isoxazole ring, thiophene moiety, and acrylamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure can be broken down into three key components:

- Isoxazole Ring : Known for its diverse biological activities, including antimicrobial properties.

- Thiophene Moiety : Often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

- Acrylamide Functional Group : Implicated in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The combination of isoxazole and acrylamide moieties has been linked to antibacterial effects in various assays. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that derivatives of similar structures can induce apoptosis and inhibit tumor growth through different mechanisms, such as the modulation of anti-apoptotic proteins .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Enzyme Inhibition : The acrylamide group may interact with enzymes critical for cell growth and proliferation.

- Receptor Modulation : The compound could potentially bind to receptors involved in inflammatory responses or cancer progression.

Case Studies and Experimental Data

- Antimicrobial Assays : In studies comparing the efficacy of various compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited moderate antibacterial activity, comparable to known antibiotics .

- Cytotoxicity Tests : In cytotoxicity assays against cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated IC50 values indicating significant inhibitory effects on cell viability, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : Synthesis typically involves coupling reactions between the isoxazole-thiophene backbone and acrylamide precursors. Key steps include:

- Coupling : Use triethylamine (TEA) as a catalyst in polar solvents (e.g., DMF or ethanol) to promote amide bond formation .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .

- Yield Optimization : Reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., (E)-configuration via coupling constants ~15–16 Hz for acrylamide protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~367.12) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Substituent Variation : Modify the 3-methoxyphenyl (isoxazole) or thiophene moieties (e.g., nitro, halogen, or methyl groups) .

- Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to assess electronic effects on binding .

- Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with target affinity (e.g., kinases) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) .

- Pharmacokinetic Studies : Oral bioavailability (rat models) and tissue distribution (LC-MS/MS quantification) identify absorption barriers .

- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What strategies mitigate compound instability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .

- Light/Oxygen Sensitivity : Store in amber vials under N₂; add antioxidants (e.g., BHT) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the acrylamide moiety .

Q. How can molecular docking guide target identification for this compound?

- Methodological Answer :

- Target Library Screening : Use PDB databases to prioritize kinases, GPCRs, or cytochrome P450 isoforms .

- Docking Workflow : Prepare ligand (Open Babel), optimize protein (AMBER), and validate poses (RMSD <2 Å) .

- Experimental Validation : SPR (Biacore) or ITC assays quantify binding affinity (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.